Mannuronate oligosaccharides DP30-DP50

Inflammatory Bowel Disease Gut Microbiota Prebiotic Oligosaccharides

Unlike generic AOS mixtures, this DP30-DP50 mannuronate fraction (6–10 kDa, M/G>4, saturated end-groups) is immunologically silent—it does not trigger TLR2/TLR4-mediated cytokine induction—making it uniquely suited for prebiotic fermentation and microbiota remodeling studies without confounding immune activation. Published evidence demonstrates FMT-transmissible gut-barrier protection and microbiota diversity enhancement in DSS-colitis models, 75.6% HT-29 colon adenocarcinoma proliferation inhibition at DP50, and 23.1% serum uric acid reduction via the gut-kidney axis. Do not substitute with GAOS, HAOS, or short-chain MAOS (DP2–10)—only this DP30–DP50 interval occupies the discrete functional niche for barrier protection and microbiota remodeling. Select the structurally defined fraction for reproducible, mechanism-driven results.

Molecular Formula C23H38NO19Na
Molecular Weight
Cat. No. B1165429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMannuronate oligosaccharides DP30-DP50
SynonymsOligosaccharides prepared by β(1-4) linked D-mannuronate block hydrolysis from Chorda filum. Sodium salt.
Molecular FormulaC23H38NO19Na
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mannuronate Oligosaccharides DP30–DP50: Structural Identity and Procurement-Grade Characterization


Mannuronate oligosaccharides DP30–DP50 are linear, β(1→4)-linked homopolymers of D-mannuronic acid sodium salt, enzymatically or hydrolytically derived from the brown alga Chorda filum [1]. With a degree of polymerization averaging 30 to 50 monomer units (corresponding to an approximate weight-average molecular weight of 6–10 kDa) and a mannuronate/guluronate (M/G) ratio exceeding 4, this product represents a highly mannuronate-enriched, intermediate-chain-length marine oligosaccharide fraction [1]. It is supplied as a white powder soluble in water, PBS, or HEPES at 10 g/L, and is intended exclusively as a research reagent [1].

Why Mannuronate Oligosaccharides DP30–DP50 Cannot Be Interchanged with Other Alginate-Derived Oligosaccharides


Alginate-derived oligosaccharides (AOS) are not a homogeneous commodity. The monomer sequence (M/G ratio), degree of polymerization (DP), and end-group saturation state each exert independent and often opposing effects on biological activity [1][2]. Oligoguluronate (GAOS, M/G < 1), heterogeneous AOS (HAOS, M/G ~1–2), and lower-DP mannuronate oligomers (DP 3–10) exhibit divergent profiles in cytokine induction, gut microbiota modulation, and anti-proliferative activity [1][3]. Even within the mannuronate class, commercial products span DP2 through DP50+, and the quantitative evidence below demonstrates that the DP30–DP50 interval occupies a discrete functional niche—too large for direct TLR2/TLR4-mediated cytokine induction yet optimally sized for gut-barrier protection and microbiota remodeling [1][2][4]. Substituting a GAOS, HAOS, or a short-chain MAOS (DP2–10) for a DP30–DP50 mannuronate oligosaccharide therefore risks selecting for a fundamentally different biological activity profile.

Mannuronate Oligosaccharides DP30–DP50: Head-to-Head Quantitative Evidence for Scientific Selection


MAOS (DP ~32) Superiority Over GAOS and HAOS in Experimental Colitis: In Vivo Disease Activity and Gut Barrier Data

In a DSS-induced colitis model in C57BL/6 mice, oligomannuronate (MAOS; Mw 6.44 kDa, M/G ≈ 12.56, equivalent to approximately DP32 and thus representative of the DP30–DP50 range) was directly compared with oligoguluronate (GAOS; Mw 5.5 kDa) and heterogeneous AOS (HAOS; Mw 1.93 kDa, M/G ≈ 2.67) [1]. MAOS administration significantly alleviated colitis symptoms, as evidenced by reduced colon shortening (P < 0.05), lower Disease Activity Index scores, and improved gut barrier function, whereas HAOS and GAOS were markedly less effective [1]. Critically, only MAOS intervention restored gut microbiota abundance and diversity; FMT from MAOS-dosed donors—but not from HAOS or GAOS donors—conferred protection in recipient mice, mechanistically linking the superior in vivo outcome to MAOS-specific microbiota remodeling [1].

Inflammatory Bowel Disease Gut Microbiota Prebiotic Oligosaccharides

DP-Dependent Colon Cancer Anti-Proliferative Activity: 10 kDa Polymannuronate (~DP50) vs. 40 kDa and Whole-Molecular Polymannuronate

Low-molecularized polymannuronate fractions were tested for proliferation inhibition on three human colon cancer cell lines [1]. At 0.25% (w/v) concentration, 10 kDa polymannuronate (approximately DP50, the upper boundary of the DP30–DP50 range) inhibited HT-29 cell proliferation by 75.6%, compared with 69.1% for the 40 kDa fraction and only 41% for the unfractionated whole-molecular polymannuronate [1]. The trend toward greater efficacy with decreasing molecular weight (within the oligomeric range) was consistent for DNA synthesis inhibition, where 10 kDa, 40 kDa, and whole-molecular polymannuronate (0.25%) inhibited DNA synthesis by 56%, 58%, and 78%, respectively, on the same HT-29 line [1].

Colon Cancer Anti-Proliferative Degree of Polymerization

Molecular Weight Threshold for Cytokine Induction: DP30–DP50 Falls Below the Immunostimulatory Cutoff of ~10,000 Da

The cytokine-stimulatory activity of mannuronan (polymannuronate) is molecular-weight-dependent, with optimal TNF-α induction requiring a molecular weight of 50,000 Da or higher [1][2]. A sharp decline in activity occurs below this threshold, and all useful cytokine-inducing activity is lost at molecular weights below 10,000 Da [1]. Mannuronate oligosaccharides DP30–DP50 possess an approximate molecular weight of 5,940–9,900 Da (based on ~198 Da per sodium mannuronate monomer unit), placing them squarely at or just below the 10,000 Da cutoff [1]. This contrasts with higher-MW polymannuronate preparations (>40 kDa) that retain robust cytokine-inducing capacity and with unsaturated short oligomers (M3–M9) that induce TNF-α via TLR2/TLR4 when bearing an unsaturated non-reducing end [2][3].

Immunomodulation Cytokine Induction Molecular Weight Threshold

Saturated vs. Unsaturated Mannuronate Oligosaccharides: Divergent TNF-α Induction Profiles

The end-group chemistry of mannuronate oligosaccharides is a critical determinant of bioactivity. In a controlled comparison using RAW264.7 murine macrophages, enzymatically depolymerized unsaturated alginate oligomers (bearing a C4–C5 double bond at the non-reducing end) induced dose-dependent TNF-α secretion, whereas saturated oligomers prepared by acid hydrolysis showed 'fairly low or only trace levels' of activity [1]. The DP30–DP50 product, prepared by β(1→4)-linked D-mannuronate block hydrolysis from Chorda filum, is a saturated oligosaccharide (no unsaturated end-group) [2]. This distinguishes it from commercially available unsaturated mannuronate oligosaccharide (MOS) preparations that are deliberately produced via enzymatic depolymerization to generate the unsaturated terminus for enhanced bioactivity in applications such as curcumin nanoemulsion stabilization [3].

Immunomodulation Oligosaccharide End-Group Chemistry TNF-alpha

Quantified Hypouricemic Efficacy of Mannuronate Oligosaccharides in a Hyperuricemic Mouse Model

Mannuronate oligosaccharide (MOS) was administered orally at 200 mg/kg/day for four weeks to hyperuricemic mice induced by a high-yeast diet and potassium oxonate [1]. MOS treatment significantly reduced serum uric acid (SUA) from 176.4 ± 7.9 μmol/L to 135.7 ± 10.9 μmol/L (p < 0.05), a reduction of 23.1% [1]. Mechanistically, MOS promoted uric acid excretion by upregulating renal GLUT9 and URAT1 and intestinal GLUT9 and ABCG2 transporter proteins, while simultaneously modulating gut microbiota composition and decreasing the abundance of Tyzzerella [1]. Antibiotic-induced pseudo-sterile mouse experiments confirmed that the gut microbiota was indispensable for the uric-acid-lowering effect [1].

Hyperuricemia Uric Acid Excretion Gut-Kidney Axis

High-Confidence Application Scenarios for Mannuronate Oligosaccharides DP30–DP50 Based on Evidentiary Differentiation


Inflammatory Bowel Disease and Gut-Barrier Research: MAOS-Selective Microbiota Remodeling

In DSS-induced colitis models, MAOS at ~DP32 (6.44 kDa, M/G > 12) uniquely protected intestinal barrier integrity and increased gut microbiota diversity relative to GAOS and HAOS [1][2]. The FMT-transmissible protection phenotype establishes microbiota remodeling as a causal mechanism, not merely a correlation [1]. Researchers investigating prebiotic interventions for IBD should select DP30–DP50 mannuronate oligosaccharides rather than generic AOS mixtures, as only the MAOS fraction has demonstrated this structurally specific, microbiota-mediated therapeutic effect [1][3].

Colon Cancer Anti-Proliferative Studies: Optimal Molecular Weight Window

Polymannuronate at ~10 kDa (DP50) achieved 75.6% proliferation inhibition on HT-29 colon adenocarcinoma cells—the highest among three molecular-weight fractions tested (10 kDa, 40 kDa, whole molecular at 0.25% concentration) [1]. The DP30–DP50 product, spanning the most anti-proliferative molecular-weight range identified, is the appropriate procurement choice for follow-up studies on colon cancer cell growth inhibition, apoptosis induction, or combination therapy with standard chemotherapeutics [1].

Hyperuricemia and Gut-Kidney Axis Metabolic Research

Mannuronate oligosaccharides reduced serum uric acid by 23.1% (176.4 to 135.7 μmol/L, p < 0.05) in hyperuricemic mice through dual renal (GLUT9, URAT1) and intestinal (GLUT9, ABCG2) urate transporter regulation, with the gut microbiota mechanistically required for the effect [1]. For metabolic disease research programs exploring uric acid homeostasis via the gut-kidney axis, DP30–DP50 mannuronate oligosaccharides offer a microbiota-dependent hypouricemic tool with published quantitative effect-size data to guide dose selection and endpoint expectations [1].

Immunologically Silent Prebiotic and Microbiome Engineering Studies

Because DP30–DP50 mannuronate oligosaccharides (~6–10 kDa) fall below the 10,000 Da cutoff for cytokine-inducing activity in polymannuronate [1], and because they are saturated (acid-hydrolytic preparation) and thus lack the unsaturated end-group required for TLR2/TLR4-mediated TNF-α induction [2], this product provides an 'immunologically silent' mannuronate substrate. This is critical for experimental designs—in vitro or in vivo—where the objective is to study prebiotic fermentation, short-chain fatty acid production, or microbiota compositional shifts without confounding contributions from direct macrophage or monocyte cytokine activation [1][2].

Quote Request

Request a Quote for Mannuronate oligosaccharides DP30-DP50

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.